5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Description
5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an azepane ring, a fluorophenyl group, and a nitrile group attached to the oxazole ring
Properties
IUPAC Name |
5-(azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-8-4-3-7-12(13)15-19-14(11-18)16(21-15)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFGNCGEMMUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction involving an appropriate azepane derivative.
Formation of the Nitrile Group: The nitrile group can be introduced through a dehydration reaction of an amide or an aldoxime precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the azepane ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxazole derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with a piperidine ring instead of an azepane ring.
5-(Morpholin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring systems. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
